Cas no 2305570-79-8 (N-[[2-(4-Chlorophenyl)ethenyl]sulfonyl]-4-nitrophenylalanine)
![N-[[2-(4-Chlorophenyl)ethenyl]sulfonyl]-4-nitrophenylalanine structure](https://ja.kuujia.com/scimg/cas/2305570-79-8x500.png)
N-[[2-(4-Chlorophenyl)ethenyl]sulfonyl]-4-nitrophenylalanine 化学的及び物理的性質
名前と識別子
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- 2-[2-(4-chlorophenyl)ethenesulfonamido]-3-(4-nitrophenyl)propanoic acid
- 2305570-79-8
- 2-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-(4-nitrophenyl)propanoic acid
- Z1738554066
- EN300-7524805
- N-[[2-(4-Chlorophenyl)ethenyl]sulfonyl]-4-nitrophenylalanine
-
- インチ: 1S/C17H15ClN2O6S/c18-14-5-1-12(2-6-14)9-10-27(25,26)19-16(17(21)22)11-13-3-7-15(8-4-13)20(23)24/h1-10,16,19H,11H2,(H,21,22)/b10-9+
- InChIKey: LPMKMRMETBTLAK-MDZDMXLPSA-N
- ほほえんだ: ClC1C=CC(=CC=1)/C=C/S(NC(C(=O)O)CC1C=CC(=CC=1)[N+](=O)[O-])(=O)=O
計算された属性
- せいみつぶんしりょう: 410.0339351g/mol
- どういたいしつりょう: 410.0339351g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 27
- 回転可能化学結合数: 7
- 複雑さ: 641
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 138Ų
N-[[2-(4-Chlorophenyl)ethenyl]sulfonyl]-4-nitrophenylalanine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7524805-0.05g |
2-[2-(4-chlorophenyl)ethenesulfonamido]-3-(4-nitrophenyl)propanoic acid |
2305570-79-8 | 95.0% | 0.05g |
$212.0 | 2025-03-10 |
N-[[2-(4-Chlorophenyl)ethenyl]sulfonyl]-4-nitrophenylalanine 関連文献
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
N-[[2-(4-Chlorophenyl)ethenyl]sulfonyl]-4-nitrophenylalanineに関する追加情報
N-[[2-(4-Chlorophenyl)ethenyl]sulfonyl]-4-nitrophenylalanine: A Comprehensive Overview
N-[[2-(4-Chlorophenyl)ethenyl]sulfonyl]-4-nitrophenylalanine, identified by the CAS registry number 2305570-79-8, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a phenylalanine backbone with a sulfonyl group and a nitrophenyl substituent. The presence of these functional groups imparts distinctive chemical properties, making it a subject of interest in both academic and industrial research.
The molecular structure of N-[[2-(4-Chlorophenyl)ethenyl]sulfonyl]-4-nitrophenylalanine is defined by its amino acid derivative nature. The phenylalanine moiety serves as the central framework, while the sulfonyl group attached to the nitrogen atom introduces additional functionality. The 4-chlorophenylethenyl group further enhances the compound's complexity, providing opportunities for various chemical reactions and interactions. This structure has been studied extensively in recent years, particularly in the context of its potential applications in drug design and material science.
Recent studies have highlighted the importance of sulfonylated amino acids like N-[[2-(4-Chlorophenyl)ethenyl]sulfonyl]-4-nitrophenylalanine in medicinal chemistry. Researchers have explored its role as a building block for constructing bioactive molecules, particularly in the development of peptide-based drugs. The sulfonyl group is known to enhance stability and bioavailability, making it an attractive candidate for drug delivery systems. Furthermore, the nitrophenyl substituent contributes to the compound's ability to interact with biological targets, such as enzymes and receptors, which is crucial for therapeutic applications.
In terms of synthesis, N-[[2-(4-Chlorophenyl)ethenyl]sulfonyl]-4-nitrophenylalanine can be prepared through a series of well-established organic reactions. The process typically involves the coupling of phenethylamine derivatives with sulfonyl chlorides, followed by nitration to introduce the nitrophenyl group. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields. These developments have made the compound more accessible for large-scale applications.
The physicochemical properties of this compound are also noteworthy. Its solubility profile, stability under various conditions, and reactivity towards different reagents have been thoroughly investigated. For instance, studies have shown that N-[[2-(4-Chlorophenyletheny1)]sulfonyl]-4-nitrophenylalanine exhibits excellent thermal stability, making it suitable for high-temperature processes. Additionally, its ability to form stable complexes with metal ions has opened new avenues for its use in coordination chemistry and catalysis.
The biological activity of this compound has been a focal point of recent research efforts. In vitro assays have demonstrated its potential as an inhibitor of key enzymes involved in metabolic pathways. For example, studies have shown that it can modulate the activity of proteases and kinases, which are critical targets in the treatment of diseases such as cancer and inflammatory disorders. These findings underscore its potential as a lead compound for drug discovery programs.
In conclusion, N-[[2-(4-Chlorophenyletheny1)]sulfonyl]-4-nitrophenylalanine (CAS No: 2305570-79-8) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, combined with recent advances in synthesis and characterization techniques, positions it as a valuable tool in both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and functionalities, this compound is poised to play an increasingly important role in the advancement of science and technology.
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